molecular formula C24H51Sn B1599201 Tri-n-octyltin Hydride CAS No. 869-59-0

Tri-n-octyltin Hydride

Cat. No.: B1599201
CAS No.: 869-59-0
M. Wt: 458.4 g/mol
InChI Key: XMHKTINRBAKEDS-UHFFFAOYSA-N
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Description

Tri-n-octyltin hydride is an organotin compound with the chemical formula C24H51SnH. It is a colorless liquid that is soluble in organic solvents and is primarily used as a reagent in organic synthesis. This compound is known for its ability to donate hydrogen atoms, making it valuable in various chemical reactions, particularly those involving radical mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri-n-octyltin hydride can be synthesized through the reduction of tri-n-octyltin oxide with polymethylhydrosiloxane. The reaction typically proceeds as follows: [ 2 \text{[MeSi(H)O]}_n + (\text{Oct}_3\text{Sn})_2\text{O} \rightarrow 2 \text{Oct}_3\text{SnH} + \text{[MeSi(OH)O]}_n ] Alternatively, it can be prepared by reducing tri-n-octyltin chloride with lithium aluminium hydride. The hydride is a distillable liquid that is mildly sensitive to air, decomposing to tri-n-octyltin oxide upon exposure .

Industrial Production Methods

In industrial settings, the production of this compound often involves the distillation of tri-n-octyltin oxide and polymethylhydrosiloxane under reduced pressure. This method yields the hydride in good quantities and is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Tri-n-octyltin hydride undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tri-n-octyltin hydride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tri-n-octyltin hydride exerts its effects involves the donation of hydrogen atoms. This process occurs via a radical chain mechanism:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tri-n-octyltin hydride is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and applications. Its ability to participate in radical reactions and donate hydrogen atoms makes it a valuable reagent in organic synthesis .

Properties

CAS No.

869-59-0

Molecular Formula

C24H51Sn

Molecular Weight

458.4 g/mol

InChI

InChI=1S/3C8H17.Sn/c3*1-3-5-7-8-6-4-2;/h3*1,3-8H2,2H3;

InChI Key

XMHKTINRBAKEDS-UHFFFAOYSA-N

SMILES

CCCCCCCC[Sn](CCCCCCCC)CCCCCCCC

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)CCCCCCCC

869-59-0

Pictograms

Irritant; Health Hazard

Origin of Product

United States

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